3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of three methyl groups at positions 3 and 5 of the isoquinoline ring. This compound is typically found in a powdered form and is used in various research and industrial applications .
Mechanism of Action
Target of Action
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds , indicating that they may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21173 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Thiq derivatives are known to display multifarious biological activities , suggesting that they may have a wide range of effects at the molecular and cellular levels.
Action Environment
The compound is a solid at room temperature , which may affect its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired tetrahydroisoquinoline structure . The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The methyl groups and the nitrogen atom in the isoquinoline ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Precursor amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their activity as enzyme inhibitors, receptor antagonists, and potential therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methyl groups at positions 3 and 5.
3,4-Dihydroisoquinoline: Another derivative with a different degree of saturation in the isoquinoline ring.
Uniqueness: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets compared to its non-methylated counterparts .
Properties
IUPAC Name |
3,3,5-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12(2,3)7-11(9)10;/h4-6,13H,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWDXGNMVBQRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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